REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][CH:5]([C:6]#[C:7][CH3:8])[c:9]1[cH:10][cH:11][c:12]([O:15][CH2:16][C:17]2=[CH:22][CH2:21][CH2:20][C:19]3([CH2:18]2)[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]3)[cH:13][cH:14]1)=[O:28].[ClH:31].[Na+:30].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1.[OH-:29]>>[O:2]=[C:3]([CH2:4][CH:5]([C:6]#[C:7][CH3:8])[c:9]1[cH:10][cH:11][c:12]([O:15][CH2:16][C:17]2=[CH:22][CH2:21][CH2:20][C:19]3([CH2:18]2)[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]3)[cH:13][cH:14]1)[OH:28]
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Name
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CC#CC(CC(=O)OC)c1ccc(OCC2=CCCC3(CCCCC3)C2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#CC(CC(=O)OC)c1ccc(OCC2=CCCC3(CCCCC3)C2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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CC#CC(CC(=O)O)c1ccc(OCC2=CCCC3(CCCCC3)C2)cc1
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Type
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product
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Smiles
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CC#CC(CC(=O)O)c1ccc(OCC2=CCCC3(CCCCC3)C2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |